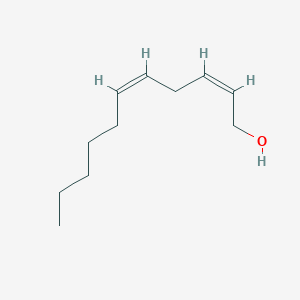
(2Z,5Z)-undeca-2,5-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,5Z)-undeca-2,5-dien-1-ol is an organic compound characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is part of the family of dienes, which are known for their reactivity and versatility in organic synthesis. The structure of this compound includes a chain of eleven carbon atoms with double bonds at the second and fifth positions, both in the Z-configuration, and a hydroxyl group at the first position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-undeca-2,5-dien-1-ol can be achieved through various methods. One common approach involves the use of Wittig reactions, where a phosphonium ylide reacts with an aldehyde to form the desired diene. Another method includes the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between a boronic acid and a halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to ensure high yields and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the coupling reactions. The reaction conditions typically include controlled temperatures and pressures to optimize the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(2Z,5Z)-undeca-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel are used in hydrogenation reactions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halide.
Major Products
The major products formed from these reactions include:
Oxidation: Undeca-2,5-dienal or undeca-2,5-dienoic acid.
Reduction: Undecane or partially hydrogenated dienes.
Substitution: Halogenated derivatives of undeca-2,5-diene.
Aplicaciones Científicas De Investigación
(2Z,5Z)-undeca-2,5-dien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2Z,5Z)-undeca-2,5-dien-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bonds can participate in electron transfer reactions, affecting cellular redox states. These interactions can modulate enzyme activities, signal transduction pathways, and gene expression, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2Z,5Z)-pentadeca-2,5-dien-1-ol: A longer-chain analog with similar chemical properties.
(2Z,5Z)-heptadeca-2,5-dien-1-ol: Another analog with an even longer carbon chain.
(2Z,5Z)-nonadeca-2,5-dien-1-ol: A compound with a similar structure but different chain length.
Uniqueness
(2Z,5Z)-undeca-2,5-dien-1-ol is unique due to its specific chain length and the position of its double bonds This configuration imparts distinct chemical reactivity and biological activity compared to its analogs
Propiedades
Número CAS |
75817-50-4 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
(2Z,5Z)-undeca-2,5-dien-1-ol |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,9-10,12H,2-5,8,11H2,1H3/b7-6-,10-9- |
Clave InChI |
DIAHHRRJYUXCRL-HZJYTTRNSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CO |
SMILES canónico |
CCCCCC=CCC=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















